
1-(1-(4-((2,4-Difluorobenzyl)amino)-5-(2,4-difluorophenyl)pyrimidin-2-yl)piperidin-4-yl)-1-methylpiperidin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(4-((2,4-Difluorobenzyl)amino)-5-(2,4-difluorophenyl)pyrimidin-2-yl)piperidin-4-yl)-1-methylpiperidin-1-ium is a complex organic compound that features multiple functional groups, including pyrimidine, piperidine, and difluorobenzylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-((2,4-Difluorobenzyl)amino)-5-(2,4-difluorophenyl)pyrimidin-2-yl)piperidin-4-yl)-1-methylpiperidin-1-ium typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the difluorobenzylamine and piperidine groups. Common reagents used in these reactions include:
Pyrimidine derivatives: As starting materials for the core structure.
Piperidine: For the formation of the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-(4-((2,4-Difluorobenzyl)amino)-5-(2,4-difluorophenyl)pyrimidin-2-yl)piperidin-4-yl)-1-methylpiperidin-1-ium can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying the interactions of difluorobenzylamine derivatives with biological targets.
Medicine: Potential use in drug development due to its unique structure.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
1-(4-(2,4-Difluorophenyl)pyrimidin-2-yl)piperidine: A similar compound with a simpler structure.
2,4-Difluorobenzylamine: A key building block in the synthesis of related compounds.
Uniqueness
1-(1-(4-((2,4-Difluorobenzyl)amino)-5-(2,4-difluorophenyl)pyrimidin-2-yl)piperidin-4-yl)-1-methylpiperidin-1-ium is unique due to its combination of multiple functional groups, which may confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C28H32F4N5+ |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
5-(2,4-difluorophenyl)-N-[(2,4-difluorophenyl)methyl]-2-[4-(1-methylpiperidin-1-ium-1-yl)piperidin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C28H32F4N5/c1-37(13-3-2-4-14-37)22-9-11-36(12-10-22)28-34-18-24(23-8-7-21(30)16-26(23)32)27(35-28)33-17-19-5-6-20(29)15-25(19)31/h5-8,15-16,18,22H,2-4,9-14,17H2,1H3,(H,33,34,35)/q+1 |
InChI Key |
JGMIJYAEFFHLTL-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCCC1)C2CCN(CC2)C3=NC=C(C(=N3)NCC4=C(C=C(C=C4)F)F)C5=C(C=C(C=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


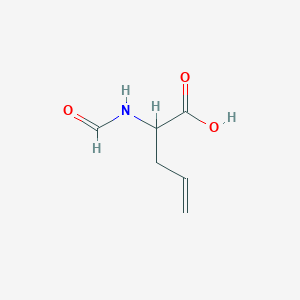
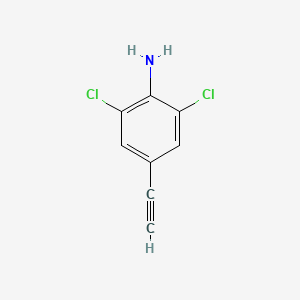

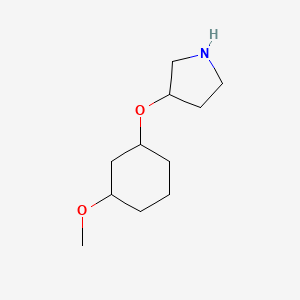
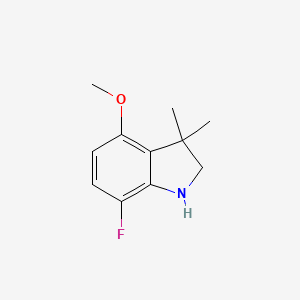
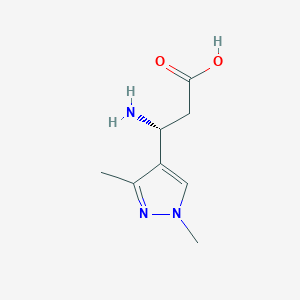
![8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B13334052.png)
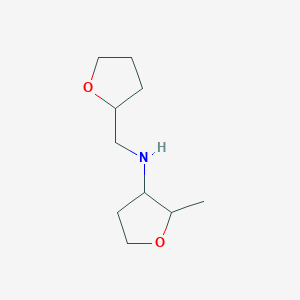
![2-Azabicyclo[2.2.1]heptan-2-amine](/img/structure/B13334062.png)
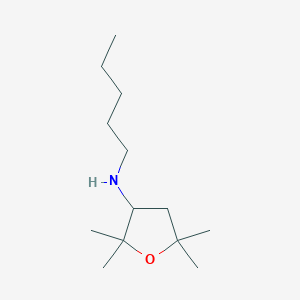
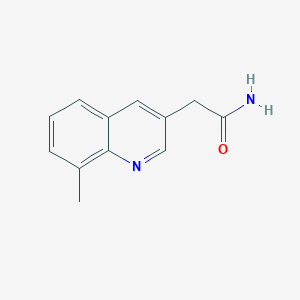
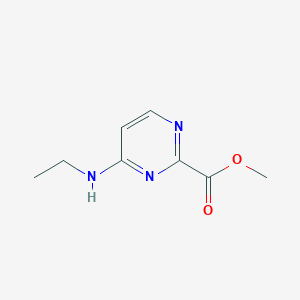

![4,4-Difluoro-1-oxa-8-azaspiro[5.5]undecane](/img/structure/B13334112.png)
